

Application Notes and Protocols: Synthesis of 50-C2-C9-4tail

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Compound of Interest

Compound Name: 50-C2-C9-4tail

Cat. No.: B11937177

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

50-C2-C9-4tail is a novel, ionizable amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the intracellular delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. Its unique structure, featuring a polyamine headgroup and four C9 lipid tails, is optimized for efficient encapsulation of genetic material, endosomal escape, and subsequent release of the payload into the cytoplasm. This document provides a detailed standard operating procedure for the chemical synthesis and purification of **50-C2-C9-4tail**.

Experimental Protocols

Materials and Reagents:

Reagent	Supplier	Grade
Tris(2-aminoethyl)amine	Sigma-Aldrich	≥98%
Nonanoyl chloride	Sigma-Aldrich	97%
Triethylamine (TEA)	Sigma-Aldrich	≥99.5%
Dichloromethane (DCM)	Sigma-Aldrich	Anhydrous, ≥99.8%
N,N-Diisopropylethylamine (DIPEA)	Sigma-Aldrich	≥99.5%
Ethyl acetate (EtOAc)	Fisher Scientific	ACS Grade
Hexanes	Fisher Scientific	ACS Grade
Saturated sodium bicarbonate solution	Fisher Scientific	Laboratory Grade
Brine solution	Fisher Scientific	Laboratory Grade
Anhydrous sodium sulfate	Sigma-Aldrich	≥99.0%
Silica gel	Sorbent Technologies	60 Å, 230-400 mesh

Synthesis of **50-C2-C9-4tail**:

The synthesis of **50-C2-C9-4tail** is a one-step process involving the acylation of a commercially available tetra-amine core, tris(2-aminoethyl)amine, with four equivalents of nonanoyl chloride.

Step 1: Acylation of Tris(2-aminoethyl)amine

- In a 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve tris(2-aminoethyl)amine (1.0 g, 6.84 mmol) in anhydrous dichloromethane (100 mL).
- Add triethylamine (4.15 g, 5.72 mL, 41.04 mmol, 6 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
- In a separate flask, dissolve nonanoyl chloride (4.68 g, 4.98 mL, 29.4 mmol, 4.3 eq.) in anhydrous dichloromethane (50 mL).

- Add the nonanoyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

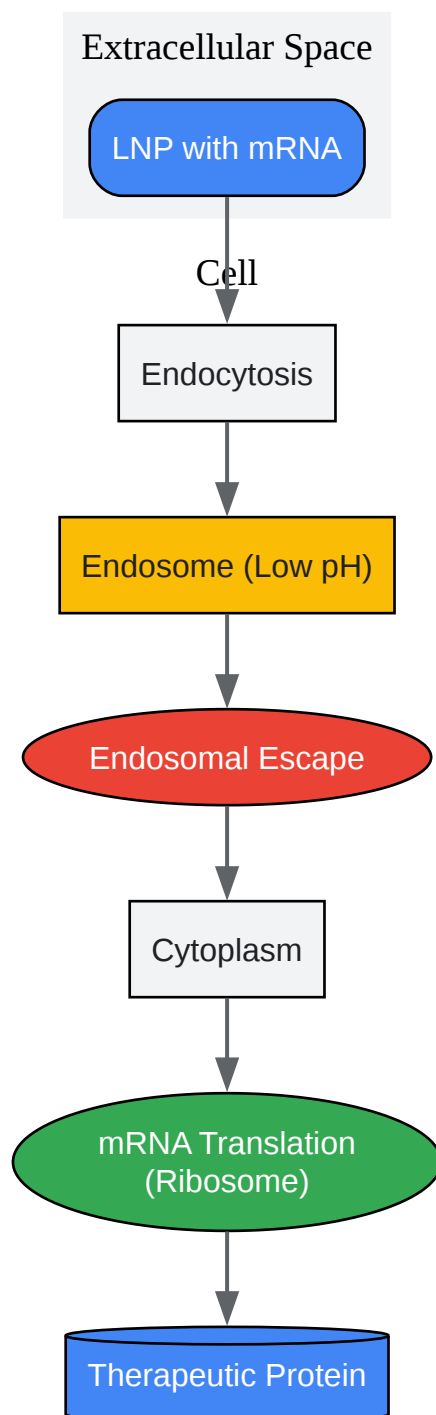
Step 2: Purification by Column Chromatography

- Purify the crude product by silica gel column chromatography.
- Prepare the column using a slurry of silica gel in hexanes.
- Load the crude product onto the column and elute with a gradient of 0-10% ethyl acetate in hexanes.
- Collect the fractions containing the desired product, as identified by TLC.
- Combine the pure fractions and concentrate under reduced pressure to yield **50-C2-C9-4tail** as a pale yellow oil.

Quantitative Data Summary:

Parameter	Value
Starting Material (Amine)	1.0 g
Starting Material (Acyl Chloride)	4.68 g
Product Yield (Mass)	4.2 g
Product Yield (Percentage)	85%
Purity (by HPLC)	>98%
Molecular Weight	723.28 g/mol
Appearance	Pale yellow oil

Visualizations



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